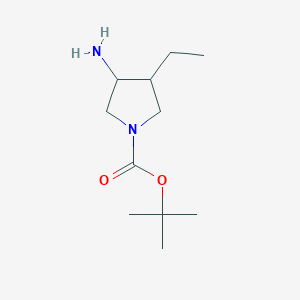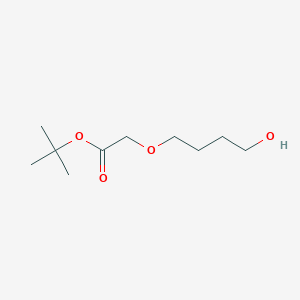
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester
Übersicht
Beschreibung
“2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” is a research chemical with the molecular formula C10H20O4 . It has a molecular weight of 204.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” can be represented by the SMILES notation:CC(C)(C)OC(=O)COCCCCO . Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” are not available, tert-butyl esters are known to undergo a variety of reactions. For instance, they can be converted to acid chlorides in the presence of SOCl2 . They can also be deprotected using aqueous phosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” include a predicted boiling point of 291.5°C and a density of 1.016 g/cm3 .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : Tertiary butyl esters, including “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method involves the use of flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Application 2: Preparation of t-Butyl Nα-Protected Amino Acid Esters
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
- Methods of Application : The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
- Results or Outcomes : The method affords t-butyl esters in good yields .
Application 3: Synthesis of tert-butyl acetate
- Scientific Field : Green Chemistry .
- Summary of the Application : Tert-butyl acetate (TBAC) is an emerging solvent for various products (e.g., coatings, industrial detergents and surface treating agents etc.) . It is synthesized from isobutene and acetic acid through an additive reaction .
- Methods of Application : The method proceeds from isobutene and acetic acid using mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This method affords TBAC in good yields .
- Results or Outcomes : The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% .
Application 4: Preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Tert-butyl bromoacetate is used to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester . This compound is used in the synthesis of collagenase inhibitors .
- Methods of Application : The method involves the reaction of tert-butyl bromoacetate with the appropriate azetidinone .
- Results or Outcomes : The resultant compound is used in the synthesis of collagenase inhibitors .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

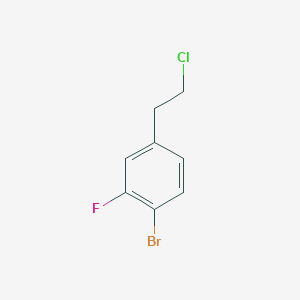
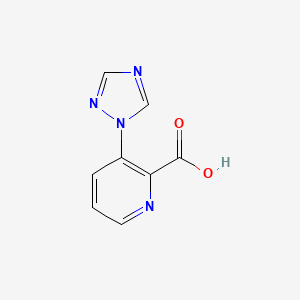
![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
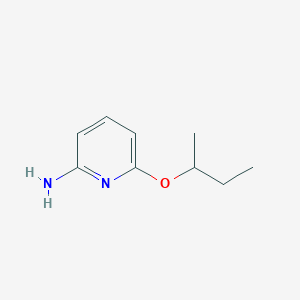
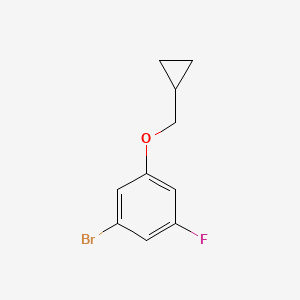
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
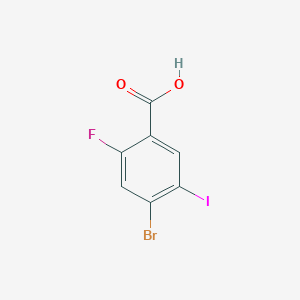
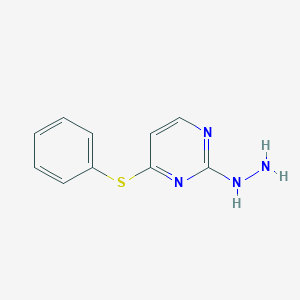
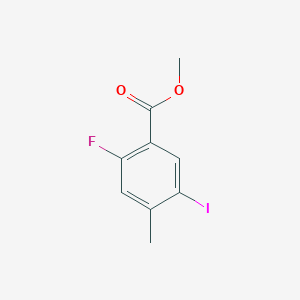
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
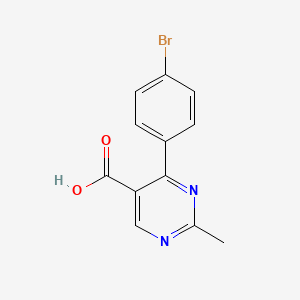
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
